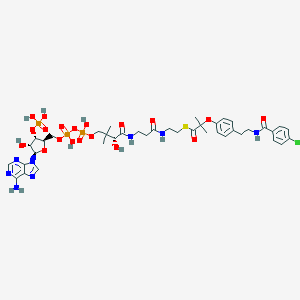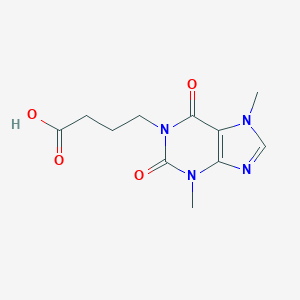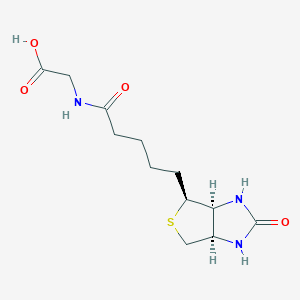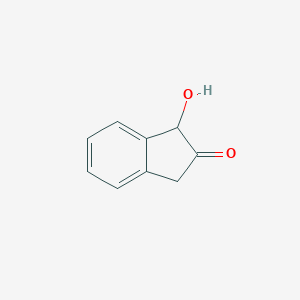
1-Hydroxy-2-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-indanone is a chemical compound that belongs to the family of indanone derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and ethyl acetate. It has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-indanone is not fully understood. However, it has been suggested that its pharmacological activities are mediated through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and LOX, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
1-Hydroxy-2-indanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as SOD and CAT. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Hydroxy-2-indanone in lab experiments is its relatively low toxicity and high solubility in organic solvents. This makes it easy to handle and manipulate in the lab. However, one of the main limitations is its relatively low stability, which can make it difficult to store and transport.
Orientations Futures
There are many potential future directions for the study of 1-Hydroxy-2-indanone. One area of research could be the development of novel synthetic methods for the production of 1-Hydroxy-2-indanone and its derivatives. Another area of research could be the exploration of its potential applications in materials science, such as the synthesis of novel polymers and other materials. Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential therapeutic applications in various disease states.
Méthodes De Synthèse
1-Hydroxy-2-indanone can be synthesized through various methods, including the oxidation of 1-indanone using hydrogen peroxide, the reduction of 2-indanone using sodium borohydride, and the reaction of 1-indanone with hydroxylamine hydrochloride. The most common method for the synthesis of 1-Hydroxy-2-indanone is the oxidation of 1-indanone using hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Applications De Recherche Scientifique
1-Hydroxy-2-indanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a chiral auxiliary in organic synthesis and as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
109296-68-6 |
|---|---|
Nom du produit |
1-Hydroxy-2-indanone |
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
1-hydroxy-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,9,11H,5H2 |
Clé InChI |
ZDTXQJPNLCLHNB-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C1=O)O |
SMILES canonique |
C1C2=CC=CC=C2C(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



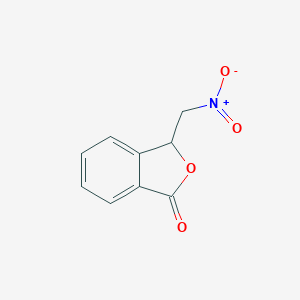
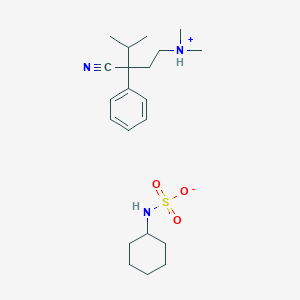
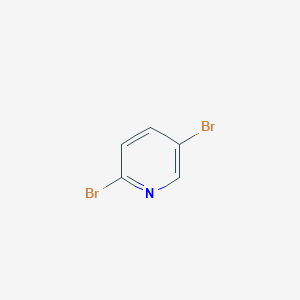
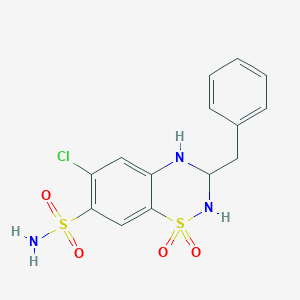
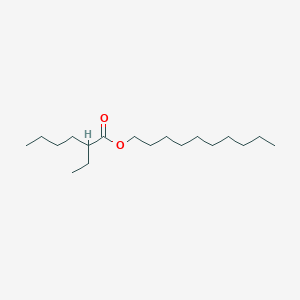
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)
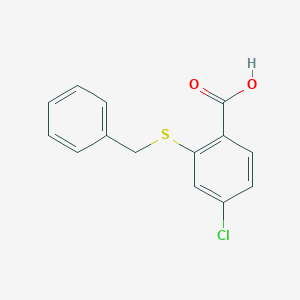
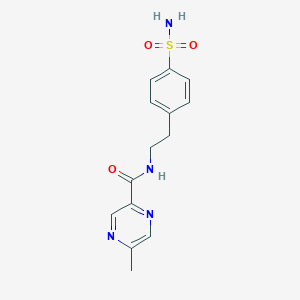
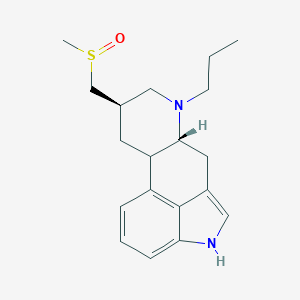
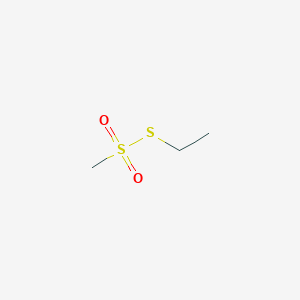
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)
